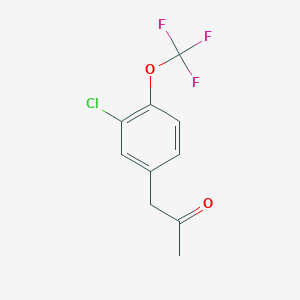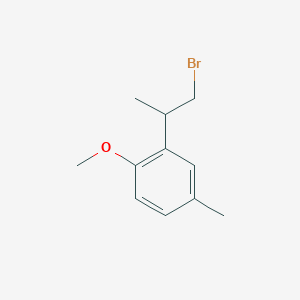
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a bromine atom attached to a propyl group, a methoxy group, and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene followed by the introduction of a propyl group. One common method includes:
Bromination: 1-methoxy-4-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Alcohols: Formed by substitution of the bromine atom.
Aldehydes and Carboxylic Acids: Formed by oxidation of the methoxy group.
Hydrocarbons: Formed by reduction of the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy and methyl groups.
1-Bromo-2-propylbenzene: Similar structure but lacks the methoxy group.
2-(1-Bromopropan-2-yl)isoindoline-1,3-dione: Contains a different aromatic ring system.
Uniqueness: 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3 |
InChI-Schlüssel |
XTEUVSLJDIPLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


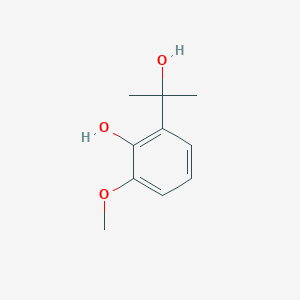
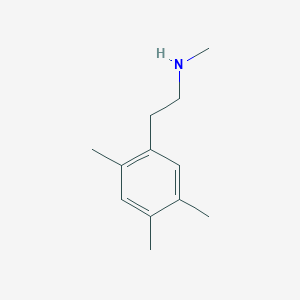
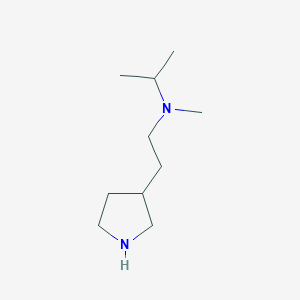


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
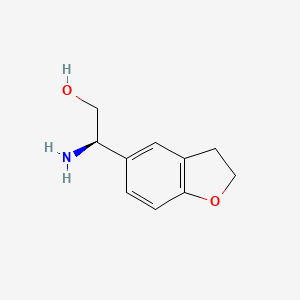
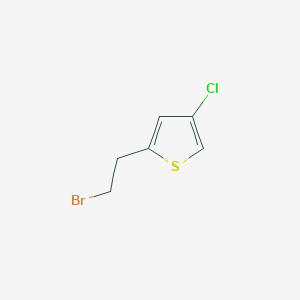
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
